2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine
Overview
Description
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is a chemical compound with a unique structure that includes a dioxolane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine typically involves the reaction of pyridine derivatives with dioxolane precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)pyridine
- 2-(1,3-Dioxolan-2-yl)-6-isopropylpyridine
Comparison
Compared to similar compounds, 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is unique due to the presence of the isopropenyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-6-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C11H13NO2/c1-8(2)9-4-3-5-10(12-9)11-13-6-7-14-11/h3-5,11H,1,6-7H2,2H3 |
InChI Key |
HDVCNOKABAAKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC(=N1)C2OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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